molecular formula C15H12O3 B1329752 2-Acetylphenyl benzoate CAS No. 4010-33-7

2-Acetylphenyl benzoate

Cat. No. B1329752
CAS RN: 4010-33-7
M. Wt: 240.25 g/mol
InChI Key: UEVPPUDQJRWOLT-UHFFFAOYSA-N
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Description

2-Acetylphenyl benzoate is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of an acetyl group attached to a phenyl ring which is further connected to a benzoate moiety.

Synthesis Analysis

The synthesis of derivatives of 2-acetylphenyl benzoate has been explored through different methods. One approach involves the hypervalent iodine oxidation of 2-acetylphenyl benzoates using [hydroxy(tosyloxy)iodo]benzene, followed by a Baker-Venkatraman rearrangement to yield 2-aroylbenzofuran-3(2H)-ones . Another study describes the use of a (2-benzyloxyphenyl)acetyl group as a new protecting group for hydroxyl functions, which demonstrates stability in glycosylation reactions and leads to the formation of 1,2-trans glycosides and glycosyl esters .

Molecular Structure Analysis

The molecular structure of 2-acetylphenyl benzoate derivatives has been analyzed in various studies. For instance, the crystal structure of N–((2–Acetylphenyl)carbamothioyl)benzamide, a derivative, has been determined and stabilized by intermolecular and intramolecular hydrogen bonds . Additionally, the crystal structure of a related compound, methyl 2-[(2-{2-[(2-acetamidophenyl)ethynyl]benzamido}phenyl)ethynyl]benzoate, has been reported, providing insights into the molecular conformation .

Chemical Reactions Analysis

The reactivity of 2-acetylphenyl benzoate and its derivatives has been studied in the context of various chemical reactions. The alkaline hydrolysis of substituted methyl 2-acetylphenyl benzoates has been investigated, demonstrating neighboring group participation by the keto-carbonyl groups . Another study presents a one-pot synthesis of 3,5-alkylated acetophenone and methyl benzoate derivatives via an anionic domino process, which involves the reaction of primary 1,3-dinitroalkanes with 2-ene-1,4-dione or 2-ene-4-oxo ester derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetylphenyl benzoate derivatives are influenced by their molecular structure and the nature of their substituents. The rate coefficients, activation parameters, and substituent effects on the hydrolysis of these compounds have been measured, providing a deeper understanding of their chemical behavior . Theoretical studies, including DFT calculations, have been implemented to compare the optimized molecular structure parameters with experimental data, and to investigate properties such as the energy gap, global chemical reactivity descriptors, and intermolecular interactions .

Scientific Research Applications

Kinetics and Phase-Transfer Catalysis

  • Kinetics in Phase-Transfer Catalysis : The kinetics of synthesizing 4-acetylphenyl benzoate (a derivative of 2-acetylphenyl benzoate) were studied, revealing a strong dependence on agitation speeds in a third-phase catalytic reaction. A 100% yield was achieved rapidly under certain conditions, demonstrating the efficiency of this method in synthesizing 2-acetylphenyl benzoate derivatives (Huang & Yang, 2005).

Chemical Reactions and Mechanisms

  • Intramolecular Nucleophilic Participation : Research indicated that the keto-carbonyl group of 2-acetylphenyl mesitoate (related to 2-acetylphenyl benzoate) participates intramolecularly in basic conditions, leading to specific reaction mechanisms and product formations (Burrows & Topping, 1970).
  • Synthesis of 2-Aroylcoumaran-3-ones : A study highlighted a new synthesis method for 2-aroylcoumaran-3-ones using hypervalent iodine oxidation of 2-acetylphenyl benzoates, showcasing an application in organic synthesis (Prakash & Goyal, 1992).
  • Baker-Venkatraman Rearrangement Mechanism : The Baker-Venkatraman rearrangement of 2-acetylphenyl benzoates was studied, revealing insights into the kinetics and mechanisms of this chemical transformation in basic solutions (Bowden & Chehel-Amiran, 1986).

Environmental and Biological Applications

  • Anaerobic Degradation in Sediments : In environmental studies, compounds like 2,4-dichlorophenol were anaerobically degraded in sediments, leading to the formation of benzoate, a product related to 2-acetylphenyl benzoate. This research provides insights into the degradation pathways of similar compounds in natural environments (Zhang & Wiegel, 1990).
  • **Ultrasound Synthesis and Biological Screening**: A study on the ultrasound synthesis of novel cyclic β-diketones from 2-acetylphenyl benzoate revealed an efficient and environmentally friendly method for creating biologically active compounds. These compounds were further evaluated for their antibacterial and antifungal activities, demonstrating the potential pharmaceutical applications of 2-acetylphenyl benzoate derivatives (Suryawanshi et al., 2013).

Metal Ion Interactions in Bacterial Consortia

  • Heavy Metal Ion Effects : Research on the effects of heavy metal ions on bacterial consortia involved in the biotransformation and biodegradation of chlorinated compounds like 2-chlorophenol and 3-chlorobenzoate (related to 2-acetylphenyl benzoate) showed how metal ions can influence microbial degradation processes. This study is important for understanding the environmental fate of 2-acetylphenyl benzoate and related compounds in the presence of heavy metals (Kuo & Genthner, 1996).

Organic Chemistry Synthesis and Reactions

  • Intramolecular Cyclization Reactions : A study on the intramolecular cyclization reactions of bis(2-acetylphenyl)dichalcogenides revealed new methods for synthesizing substituted benzo[b]chalcogenophenes. This research demonstrates the versatility of 2-acetylphenyl benzoate in organic synthesis and its potential for creating novel compounds (Pöllnitz & Silvestru, 2015).

Food Preservative and Health Effects

  • Sodium Benzoate and Glucose Homeostasis : While not directly related to 2-acetylphenyl benzoate, a study on sodium benzoate, a benzoate derivative, explored its effects on glucose homeostasis in humans. This research contributes to the understanding of how benzoate derivatives might affect human health (Lennerz et al., 2015).

properties

IUPAC Name

(2-acetylphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12O3/c1-11(16)13-9-5-6-10-14(13)18-15(17)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVPPUDQJRWOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884026
Record name Ethanone, 1-[2-(benzoyloxy)phenyl]-
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Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylphenyl benzoate

CAS RN

4010-33-7
Record name 1-[2-(Benzoyloxy)phenyl]ethanone
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Record name Ethanone, 1-(2-(benzoyloxy)phenyl)-
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Record name o-(Benzoyloxy)acetophenone
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Record name Ethanone, 1-[2-(benzoyloxy)phenyl]-
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Record name Ethanone, 1-[2-(benzoyloxy)phenyl]-
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Record name o-(Benzoyloxy)acetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
TN Lieu, HTT Nguyen, NDM Tran… - Industrial & …, 2016 - ACS Publications
… Subsequently, we tried to improve the yield of 2-acetylphenyl benzoate by investigating the influence of the reactant mole fraction to the direct esterification. The reaction was performed …
Number of citations: 8 pubs.acs.org
HD Burrows, RM Topping - Journal of the Chemical Society B: Physical …, 1970 - pubs.rsc.org
… That this attack is, in part, rate determining, was shown by the much greater susceptibility to intramolecular cyclisation of the unhindered ester, 2-acetylphenyl benzoate (X). …
Number of citations: 4 pubs.rsc.org
K Bowden, M Chehel-Amiran - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
… The rate coefficients for the methanolysis of 2-acetylphenyl benzoate at various temperatures are shown in Table 10. Table 11 shows the activation parameters. The value of AS* is …
Number of citations: 18 pubs.rsc.org
NS Korde, ST Gaikwad, BC Khade, AS Rajbhoj - Chem. Sci. Trans, 2013 - e-journals.in
… )-3-propane,1,3-diones 4(LA-LF) have been synthesized by a simple and convenient method employing Baker-Venkatraman transformation on corresponding 2acetylphenyl benzoate …
Number of citations: 11 www.e-journals.in
DD Suryawanshi, ST GAIKAWAD, AS Rajbhoj - Chemical Science, 2014 - e-journals.in
… )-3-propane,1,3-diones 4(L1-L6) have been synthesized by a simple and convenient method employing Baker-Venkatraman transformation on corresponding 2-acetylphenyl benzoate …
Number of citations: 10 www.e-journals.in
Y Lei, Z Li, Y Wan, XY Zhou, G Li… - Applied Organometallic …, 2018 - Wiley Online Library
… In the first step, phenoxycarbonylation of benzene halide with 2-hydroxyacetophenone results in the 2-acetylphenyl benzoate intermediate c. In the presence of DBU, the enolate of the …
Number of citations: 6 onlinelibrary.wiley.com
NS Korde, ST Gaikwad, SS Korde… - International Journal of …, 2013 - Citeseer
… The synthesis of 1-(2-hydroxyphenyl)-3-(4-bromoyphenyl) propane-1,3-dione formed by rearrangement of 2acetylphenyl benzoate employing Baker-Venkatraman transformation by …
Number of citations: 4 citeseerx.ist.psu.edu
K Lei, DW Sun, XW Hua, YY Tao… - Pest Management …, 2016 - Wiley Online Library
… Based on the above hypothesis, 2-acetylphenyl benzoate was firstly synthesised with a 87% yield via the reaction of 2′-hydroxyacetophenone with benzoyl chloride in pyridine. The …
Number of citations: 11 onlinelibrary.wiley.com
K Lei, DW Sun, YY Tao, XH Xu - Australian Journal of Chemistry, 2015 - CSIRO Publishing
… The key intermediate compound 3-benzoyl-4-hydroxycoumarin was synthesized based on Baker–Venkataraman rearrangement of 2-acetylphenyl benzoate. Then, base-promoted …
Number of citations: 5 www.publish.csiro.au
HD Burrows, RM Topping - Journal of the Chemical Society D …, 1969 - pubs.rsc.org
… Solvolysis of the unhindered ester, 2-acetylphenyl benzoate, was shown also to involve participation of the keto-group and to be 355 times faster than solvolysis of hindered ester (I), …
Number of citations: 2 pubs.rsc.org

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